6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
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Overview
Description
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound features a pyridine ring attached to a spirocyclic system, which includes a dihydroindene and a cyclopropane ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Spirocyclization: The spirocyclic structure is formed by cyclization reactions that involve the formation of a cyclopropane ring.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow reactors to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Pyridine Derivatives: Compounds such as 3-cyanopyridines and pyridinium salts have similar pyridine rings and exhibit various pharmacological activities, including antimicrobial and anticancer properties
Uniqueness
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid is unique due to its combination of a spirocyclic system with a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
6-pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(20)15-9-17(15)6-5-12-8-11(3-4-14(12)17)13-2-1-7-18-10-13/h1-4,7-8,10,15H,5-6,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDPNPDKFVLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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